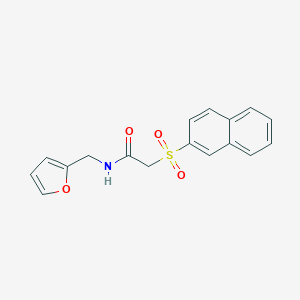![molecular formula C18H13FN6OS2 B269973 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269973.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. Also known as FTA-2, this compound is a thiazole-based molecule that has been synthesized and evaluated for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of FTA-2 involves its binding to the catalytic subunit of CK2, which prevents the enzyme from phosphorylating its substrates. This inhibition of CK2 activity can lead to downstream effects on cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
In addition to its effects on CK2 activity, FTA-2 has also been shown to have other biochemical and physiological effects. For example, FTA-2 has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and metastasis of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FTA-2 in lab experiments is its specificity for CK2, which allows researchers to selectively modulate the activity of this enzyme without affecting other cellular processes. However, one limitation of using FTA-2 is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations of the compound to achieve desired effects.
Zukünftige Richtungen
Several future directions for research on FTA-2 include:
1. Investigating the effects of FTA-2 on other cellular signaling pathways and gene expression.
2. Developing more potent analogs of FTA-2 for use in lab experiments and potential therapeutic applications.
3. Evaluating the safety and efficacy of FTA-2 in animal models and clinical trials.
4. Investigating the potential use of FTA-2 in combination with other drugs or therapies for the treatment of cancer and other diseases.
In conclusion, FTA-2 is a promising compound that has been extensively studied for its potential use in scientific research. Its ability to modulate the activity of CK2 and induce apoptosis in cancer cells makes it a valuable tool for investigating cellular signaling pathways and potential therapeutic targets. Further research is needed to fully understand the biochemical and physiological effects of FTA-2 and its potential applications in medicine.
Synthesemethoden
The synthesis of FTA-2 involves the reaction of 4-fluoroaniline with 2-bromoacetic acid to form the intermediate 4-(4-fluorophenyl)thiazol-2-ylacetic acid. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the final product, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide.
Wissenschaftliche Forschungsanwendungen
FTA-2 has been investigated for its potential use in scientific research due to its ability to modulate the activity of certain proteins and enzymes. Specifically, FTA-2 has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in cellular signaling pathways and has been implicated in cancer and other diseases.
Eigenschaften
Produktname |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide |
|---|---|
Molekularformel |
C18H13FN6OS2 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H13FN6OS2/c19-13-8-6-12(7-9-13)15-10-27-17(20-15)21-16(26)11-28-18-22-23-24-25(18)14-4-2-1-3-5-14/h1-10H,11H2,(H,20,21,26) |
InChI-Schlüssel |
RNCGEIAOVGLRMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269891.png)
![1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole](/img/structure/B269892.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269895.png)

![6a,7,9,9a-Tetrahydrothieno[3',4':5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide](/img/structure/B269898.png)
![2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B269904.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B269907.png)
![N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269910.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B269912.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269915.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269925.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269926.png)